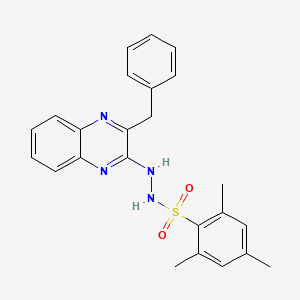
N'-(3-benzyl-2-quinoxalinyl)-2,4,6-trimethylbenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Neuroprotection and Antagonistic Properties
Research indicates that quinoxaline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), exhibit potent neuroprotective properties. NBQX is identified as a selective inhibitor of the quisqualate subtype of the glutamate receptor, demonstrating protection against global ischemia. This suggests potential applications in neuroprotective strategies for cerebral ischemia (Sheardown et al., 1990).
Catalytic Applications
Quinoxaline derivatives have been utilized in catalytic processes, such as the Rh(I)-catalyzed carbon–carbon double-bond formation. An alternative method involving the direct arylvinylation of (quinolin-8-yl)methanone with substituted N′-benzylidene-4-methylbenzenesulfonohydrazide has been developed. This reaction highlights the versatility of quinoxaline derivatives in organic synthesis and potential applications in pharmaceuticals and materials science (Zhang, Wang, & Wang, 2013).
Spectrophotometric and Fluorogenic Sensing
Quinoxaline derivatives have been applied in the development of chemosensors, demonstrating selectivity and sensitivity towards metal ions like Al3+ and Cu2+. The unique properties of these compounds allow for their use in environmental monitoring and diagnostics (Yang et al., 2015).
Anticancer Research
Novel quinoxaline derivatives have been synthesized and evaluated for their anticancer properties. Studies suggest that these compounds exhibit promising anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Korcz et al., 2018).
Antimicrobial Potential
Research into quinoxaline derivatives has also extended to their antimicrobial properties. Synthesis and evaluation of various quinoxaline-1,4-dioxide derivatives have shown significant antimicrobial activity, suggesting their potential use in developing new antibacterial agents (Vieira et al., 2014).
特性
IUPAC Name |
N'-(3-benzylquinoxalin-2-yl)-2,4,6-trimethylbenzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-16-13-17(2)23(18(3)14-16)31(29,30)28-27-24-22(15-19-9-5-4-6-10-19)25-20-11-7-8-12-21(20)26-24/h4-14,28H,15H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFQPTVRHUAZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NNC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-benzyl-2-quinoxalinyl)-2,4,6-trimethylbenzenesulfonohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

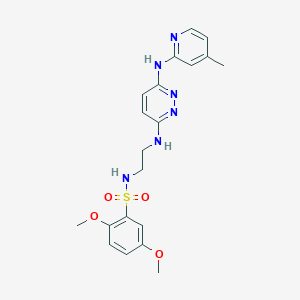
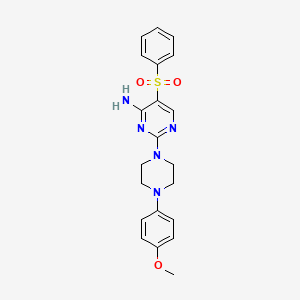
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2743438.png)
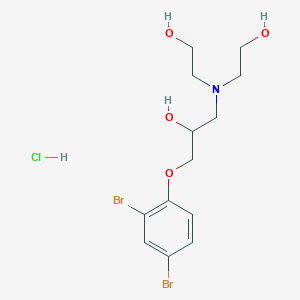

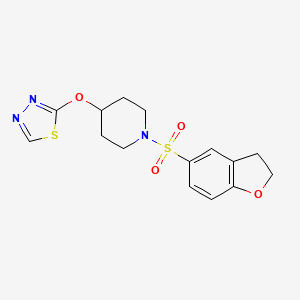
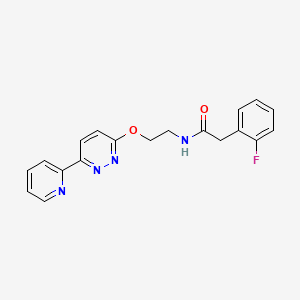
![N-(1-methyl-2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2743446.png)


![N-(4-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743451.png)
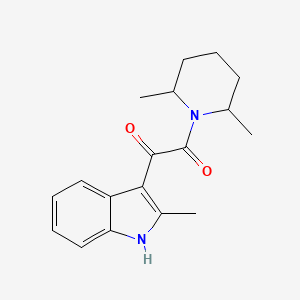
![3-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2743455.png)
![2-phenyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2743456.png)